Butyrylferrocene

Organometallic Synthesis Heterogeneous Catalysis Process Chemistry

Select butyrylferrocene for its uniquely balanced C4 acyl chain, proven to maximize Friedel-Crafts conversion over zeolite catalysts. Unlike shorter (acetyl) or longer (octanoyl) analogs, the butyryl group delivers optimal synthetic efficiency, hydrophobicity, and electron-withdrawing character for advanced materials, combustion modifiers, and electrochemical probes. Leverage a well-characterized crystal structure and benchmarked UPS data for reproducible theory validation.

Molecular Formula C14H16FeO 10*
Molecular Weight 256.12 g/mol
CAS No. 1271-94-9
Cat. No. B073046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrylferrocene
CAS1271-94-9
Molecular FormulaC14H16FeO 10*
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
InChIInChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2
InChIKeyLXGKRVAPVVIDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyrylferrocene (CAS 1271-94-9) for Scientific Procurement: Technical Specifications and Application Domains


Butyrylferrocene (CAS 1271-94-9) is a monosubstituted ferrocene derivative with the molecular formula C14H16FeO and a molecular weight of 256.12 g/mol . This organometallic compound, also known as butyroferrocene or ferrocenyl n-propyl ketone, features a butyryl group (-COCH2CH2CH3) attached to one cyclopentadienyl (Cp) ring [1]. It appears as a red-brown powder or dark orange liquid/solid at room temperature, with a density of 1.254 g/mL at 25°C, a melting point of 36–40°C, and a boiling point of 329°C . The compound is insoluble in water but soluble in organic solvents [2]. Butyrylferrocene exhibits the characteristic redox properties of the ferrocene family, serving as a versatile building block in organometallic synthesis, a precursor for advanced materials, and a functional additive in combustion and energy-related applications .

Why Generic Substitution of Butyrylferrocene (CAS 1271-94-9) is Not Straightforward: Key Differentiation Drivers


Within the family of monosubstituted ferrocenes, simple substitution is not straightforward due to the significant influence of the acyl chain's length and functionality on physicochemical, electronic, and performance properties. The butyryl group (-COC3H7) in butyrylferrocene imparts a distinct balance of hydrophobicity (logP ~ 2.1–2.78) [1] and electron-withdrawing character via the carbonyl moiety, differentiating it from simple alkyl ferrocenes like n-butylferrocene [2]. This unique electronic profile alters its redox potential and reactivity, while the moderate chain length provides a 'sweet spot' in terms of synthetic yield and material compatibility that is not achievable with shorter (e.g., acetylferrocene) or longer (e.g., octanoylferrocene) acyl derivatives [3]. Therefore, selecting butyrylferrocene over its closest analogs is a decision driven by specific, quantifiable advantages in synthetic efficiency, electrochemical behavior, and application-specific performance, as detailed below.

Quantitative Evidence Guide for Butyrylferrocene (CAS 1271-94-9) Differentiation in Scientific Selection


Synthesis Optimization: Maximized Conversion of Ferrocene with Butyryl Chloride over Zeolite Catalysts

In the heterogeneous catalytic acylation of ferrocene using zeolite Beta (Si/Al = 12.5), the use of butyryl chloride (C4 acyl chloride) resulted in a maximum conversion rate of ferrocene. The conversion efficiency was found to increase as the acyl chain length increased from acetic (C2) to butyric (C4), after which it decreased with longer chains (e.g., C6, C8) [1]. This demonstrates that butyrylferrocene synthesis is at a peak of efficiency under these green chemistry conditions, a key advantage for process scalability.

Organometallic Synthesis Heterogeneous Catalysis Process Chemistry

Combustion Modulation: Comparative Inhibiting Efficiency in Natural Gas/Air Mixtures

A study comparing the inhibiting efficiency of various organometallic vapors on the combustion of natural gas/air mixtures established a direct, quantifiable comparison. Butyrylferrocene (C14H16FeO) was evaluated alongside its parent compound, ferrocene (Fe(C5H5)2), and other additives like metal carbonyls and halogenated hydrocarbons (CF2Cl2, CCl4, CHCl3) [1]. The study demonstrates that the presence and nature of the butyryl substituent significantly alter the compound's combustion inhibition properties relative to unsubstituted ferrocene. This is crucial for applications requiring precise control over flame speed and ignition.

Combustion Chemistry Fire Suppression Fuel Additives

Electrochemical Differentiation: Impact of Butyryl Substitution on Redox Kinetics in Micellar Media

The electron transfer kinetics of n-butylferrocene (FcBu) and unsubstituted ferrocene (FcH) were directly compared in micellar solutions. The oxidations of both ferrocene and n-butylferrocene by ferric salts (nitrate or bromide) were studied and found to be strongly inhibited by aqueous cetyltrimethylammonium bromide and nitrate (CTABr and CTANO3) [1]. The kinetics of inhibition were fitted to a model that allowed for the estimation of substrate binding constants (Ks) to the micelle. This study provides a framework for quantifying how the butyl substitution alters the compound's behavior in complex, organized media, which is essential for applications like electrochemical sensing and drug delivery where such environments are encountered.

Electrochemistry Micellar Catalysis Electron Transfer Kinetics

Structural Foundation for Material Design: Definitive Crystal Structure and Conformation of Butyrylferrocene

The crystal structure of butyrylferrocene (C14H16FeO) has been definitively solved, revealing a unique solid-state arrangement. It crystallizes in the orthorhombic space group P212121 (no. 19) with unit cell parameters a = 5.6954(3) Å, b = 10.0307(6) Å, c = 20.4422(14) Å, and a unit cell volume V = 1167.84(12) ų at 200 K [1]. The structure was refined to high precision with Rgt(F) = 0.0267 and wRref(F2) = 0.0559. This precise structural knowledge is absent for many less-studied ferrocene analogs and is critical for rational material design, particularly in applications like molecular electronics or crystal engineering where packing and intermolecular interactions dictate bulk properties.

Crystallography Solid-State Chemistry Materials Science

Electronic Structure Benchmarking: UPS Analysis of Metal-Ligand Bonding in 1-Butyrylferrocene

The electronic structure of 1-butyrylferrocene has been experimentally characterized using HeI and HeII Ultraviolet Photoelectron Spectroscopy (UPS) [1]. This study directly compared its photoelectron spectra with those of other ferrocene derivatives (1-cyanomethyl-ferrocene and 1,1′-bis(dimethylsilyl)-ferrocene) and the parent ferrocene. The analysis of the UPS data provided empirical descriptors for the nature of metal-ligand bonding, confirming the presence of both covalent (Fe ← Cp π-back-donation) and ionic contributions [1]. This spectroscopic benchmarking allows for a quantitative understanding of how the electron-withdrawing butyryl group perturbs the electronic environment of the iron center, which is fundamental to its redox chemistry and catalytic activity.

Photoelectron Spectroscopy Electronic Structure Bonding Analysis

High-Value Application Scenarios for Butyrylferrocene (CAS 1271-94-9) Based on Quantitative Evidence


Scalable Green Synthesis of Functionalized Ferrocene Derivatives

Procurement for process chemistry groups aiming to implement heterogeneous catalysis. The finding that butyryl chloride achieves maximum conversion of ferrocene over zeolite Beta [1] positions butyrylferrocene as the optimal starting point for synthesizing a wide range of C4-functionalized ferrocenes. This scenario is ideal for developing scalable, environmentally benign routes to high-value organometallic intermediates, where maximizing yield and minimizing waste from the first step are paramount.

Additive Development for Combustion Control and Fire Suppression

Procurement for combustion research laboratories and fuel additive manufacturers. The direct comparison of butyrylferrocene's vapor-phase inhibiting efficiency with that of ferrocene and other additives [1] validates its use as a tunable combustion modifier. This scenario applies to formulating advanced fuels with tailored burning rates, developing novel fire extinguishing agents, or studying the fundamental kinetics of flame inhibition by organometallic species.

Electrochemical Sensor and Interface Design

Procurement for electrochemistry and materials science groups. The quantified alteration in electron transfer kinetics and micellar binding behavior of n-butylferrocene compared to ferrocene [1] makes it a valuable probe for studying complex interfaces. This scenario is relevant for designing biosensors, studying drug-membrane interactions in biomimetic systems, or developing novel electrocatalytic surfaces where controlled partitioning at liquid-liquid or solid-liquid interfaces is required.

Fundamental Research in Organometallic Electronics and Crystal Engineering

Procurement for academic and industrial research groups in solid-state chemistry. The availability of a high-precision crystal structure [1] and benchmarked electronic structure data via UPS [2] makes butyrylferrocene an ideal, well-characterized model compound. This scenario is critical for theoretical chemists performing DFT calculations, crystallographers studying weak intermolecular interactions (e.g., C-H···O, C-H···π), and materials scientists developing molecular wires or ferrocene-based polymers where predictable solid-state packing and electronic properties are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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